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molecular formula C10H20O B8746321 Neopentyl isobutyl ketone CAS No. 40239-19-8

Neopentyl isobutyl ketone

Cat. No. B8746321
M. Wt: 156.26 g/mol
InChI Key: YTMAMXJFGGHEGY-UHFFFAOYSA-N
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Patent
US05683982

Procedure details

Mix magnesium turnings (45 mg, 1.85 mmol) and 1-chloro-2,2-dimethylpropane (74.6 mg, 0.7 mmol) in anhydrous ether (9 mL). Heat and stir vigorously, then add, by dropwise addition, 1,2-dibromoethane (156 mg, 0.839 mmol) in anhydrous ether (1.5 mL). Reflux for 12 hours, place under an argon atmosphere and cool to 0°-5° C. Add, by dropwise addition, a solution of isobutyryl chloride (0.533 mmol) in anhydrous diethyl ether (1.5 mL). Stir at 0°-5° C. for 1.5 hours, pour into a mixture of ice and concentrated hydrochloric acid (0.15 mL) and separate the organic phase. Wash with ethyl acetate, 5% aqueous sodium carbonate and brine. Dry (MgSO4) and evaporate the solvent in vacuo to give 2,2,6-trimethyl-4-heptanone.
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
74.6 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
156 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0.533 mmol
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].Cl[CH2:3][C:4]([CH3:7])([CH3:6])[CH3:5].BrCCBr.[C:12](Cl)(=O)[CH:13]([CH3:15])[CH3:14].Cl.C[CH2:20][O:21]CC>>[CH3:5][C:4]([CH3:7])([CH2:3][C:20](=[O:21])[CH2:12][CH:13]([CH3:15])[CH3:14])[CH3:6]

Inputs

Step One
Name
Quantity
45 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
74.6 mg
Type
reactant
Smiles
ClCC(C)(C)C
Name
Quantity
9 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
156 mg
Type
reactant
Smiles
BrCCBr
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
0.533 mmol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Four
Name
Quantity
0.15 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
Reflux for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
place under an argon atmosphere and cool to 0°-5° C
ADDITION
Type
ADDITION
Details
Add, by dropwise addition
STIRRING
Type
STIRRING
Details
Stir at 0°-5° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
separate the organic phase
WASH
Type
WASH
Details
Wash with ethyl acetate, 5% aqueous sodium carbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CC(CC(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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